4-(3-Ethoxyanilino)-4-oxobutanoic acid
Description
4-(3-Ethoxyanilino)-4-oxobutanoic acid (IUPAC name: 4-[(3-ethoxyphenyl)amino]-4-oxobutanoic acid) is a derivative of 4-oxobutanoic acid, featuring a substituted aniline group at the 3-position with an ethoxy (-OCH₂CH₃) substituent. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.26 g/mol (calculated from structural analogs in ). The compound’s structure combines a carboxylic acid moiety with an amide-linked aromatic ring, making it a versatile scaffold for studying enzyme interactions, particularly in biochemical research involving hydrolases or kinases.
The ethoxy group at the 3-position introduces steric and electronic effects that influence solubility, reactivity, and binding affinity.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(3-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-10-5-3-4-9(8-10)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
HHIKIODIWMCIPG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
The biological and physicochemical properties of 4-oxobutanoic acid derivatives are highly dependent on the substituents attached to the aniline ring. Key analogs and their distinguishing features are summarized below:
Table 1: Substituent Effects on 4-Oxobutanoic Acid Derivatives
Key Observations:
- Substituent Position : Meta-substitution (3-position) generally provides better steric compatibility with enzyme active sites compared to ortho (2-position) or para (4-position) substitution.
- Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) enhance resonance stabilization.
- Lipophilicity : Ethoxy and ethyl substituents increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Table 2: Inhibitory Activities of Selected Analogs
Insights:
- While 6c (a hydrazine derivative) shows significant sEH inhibition, the absence of data for this compound highlights a research gap.
- The urea-based AUDA serves as a benchmark; amide-linked analogs like this compound may exhibit distinct binding modes due to differences in hydrogen-bonding capacity.
Q & A
Q. What are the common synthetic routes for 4-(3-Ethoxyanilino)-4-oxobutanoic acid, and how are intermediates characterized?
The synthesis typically involves coupling 3-ethoxyaniline with succinic anhydride derivatives. For example, describes similar compounds synthesized via nucleophilic acyl substitution, where the aniline reacts with a ketone-bearing butanoic acid backbone. Characterization of intermediates is performed using HPLC (≥95% purity thresholds) and NMR spectroscopy (e.g., ¹H/¹³C NMR for verifying ethoxy group integration and carbonyl resonance at ~170-175 ppm) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- FT-IR : Confirms carbonyl (C=O) stretches (~1650-1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, as demonstrated in structurally analogous compounds (e.g., 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid) .
Q. What functional groups dictate the compound’s reactivity in derivatization studies?
The ethoxyanilino group (-NH-C₆H₄-OCH₂CH₃) participates in electrophilic substitution, while the 4-oxobutanoic acid moiety enables condensation reactions. highlights similar compounds undergoing Michael additions or forming amide bonds via carbodiimide coupling .
Q. How are common impurities identified during synthesis?
Impurities (e.g., unreacted aniline or succinic acid byproducts) are detected via reverse-phase HPLC with UV detection (λ = 254 nm). recommends using gradient elution (acetonitrile/water with 0.1% TFA) to resolve peaks .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst use (e.g., DMAP for acylations) significantly impact yields. suggests employing AI-driven retrosynthesis tools to predict optimal conditions, achieving >80% yields in analogous systems .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Discrepancies between experimental and DFT-calculated NMR shifts often arise from solvent effects or conformational dynamics. recommends using DMSO-d₆ as a solvent (to stabilize polar groups) and benchmarking against X-ray structures to validate computational models .
Q. How is computational modeling applied to study this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets. For example, discusses using 4-oxobutanoic acid derivatives as kinase inhibitors, with binding affinities calculated via free-energy perturbation .
Q. What methodologies evaluate the compound’s mechanism in antimicrobial assays?
Q. How are contradictions in reported biological activities analyzed?
Variations in cytotoxicity (e.g., IC₅₀ ranges) may stem from assay conditions (e.g., serum concentration, exposure time). and emphasize standardizing protocols (e.g., 48-hour incubations in RPMI-1640 media) and using positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
